Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl-
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Overview
Description
Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl- is a chemical compound with the molecular formula C12H18Cl4Si2 and a molecular weight of 360.261 g/mol . This compound is characterized by the presence of tetrachlorinated phenylene groups bonded to trimethylsilyl groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl- typically involves the reaction of tetrachlorobenzene with trimethylchlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction can be represented as follows:
C6H2Cl4+2(CH3)3SiCl→C6H2Cl4(Si(CH3)3)2+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The reaction is typically carried out in a sealed reactor to prevent contamination and loss of volatile components.
Chemical Reactions Analysis
Types of Reactions
Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenylene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenylene derivatives with various functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, with changes in the oxidation state of silicon.
Scientific Research Applications
Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl- involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl groups can form strong bonds with oxygen, nitrogen, and sulfur atoms, leading to the stabilization of reactive intermediates. The tetrachlorophenylene moiety can undergo electrophilic and nucleophilic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- Silane, (3,4,5,6-tetrachloro-1,2-phenylene)bis[trimethyl-
- Silane, (2,3,5-trichloro-1,4-phenylene)bis[trimethyl-
- Silane, (2,3,6-trichloro-1,4-phenylene)bis[diphenylmethyl-]
Uniqueness
Silane, (2,3,5,6-tetrachloro-1,4-phenylene)bis[trimethyl- is unique due to the specific arrangement of chlorine atoms on the phenylene ring, which imparts distinct chemical reactivity and stability. This compound’s ability to undergo various substitution reactions and its applications in multiple fields make it a valuable chemical in research and industry .
Properties
CAS No. |
15127-70-5 |
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Molecular Formula |
C12H18Cl4Si2 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
trimethyl-(2,3,5,6-tetrachloro-4-trimethylsilylphenyl)silane |
InChI |
InChI=1S/C12H18Cl4Si2/c1-17(2,3)11-7(13)9(15)12(18(4,5)6)10(16)8(11)14/h1-6H3 |
InChI Key |
UVSWEBXPEWPVDH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C(=C1Cl)Cl)[Si](C)(C)C)Cl)Cl |
Origin of Product |
United States |
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